2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid
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Overview
Description
2-Hydroxyphenylacetic acid is a compound made of one or more hydroxyl groups directly attached to one or more aromatic rings . It’s a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .
Synthesis Analysis
The synthesis of 2-Hydroxyphenylacetic acid involves a coupling reaction involving aryl dibromides and 2-hydroxyphenyl benzimidazole .Molecular Structure Analysis
The molecular structure of 2-Hydroxyphenylacetic acid is characterized by a carbon-oxygen bond slightly less than that of methanol. The carbon-oxygen-hydrogen atoms have an angle of 109° making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° .Chemical Reactions Analysis
The emission characteristics of 2-Hydroxyphenylacetic acid are very sensitive to the micro-environment. They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .Physical And Chemical Properties Analysis
2-Hydroxyphenylacetic acid is a beige powder . It has a melting point range of 145 - 147 °C . The photophysical properties of 2-Hydroxyphenylacetic acid are studied in the solution state .Scientific Research Applications
Biological Activities and Applications
Antioxidant and Antimicrobial Properties : Compounds structurally related to 2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid, particularly natural carboxylic acids derived from plants, exhibit significant antioxidant and antimicrobial properties. The structure-activity relationship (SAR) studies of these compounds reveal that the presence of hydroxyl groups and the configuration of the molecular structure significantly influence their biological activities. For example, compounds like rosmarinic acid show high antioxidant activity, which is a desirable feature in the development of protective agents against oxidative stress-related diseases (Godlewska-Żyłkiewicz et al., 2020).
Cytotoxic Activity : The cytotoxic potential of carboxylic acids and their derivatives is also of significant interest in drug discovery, particularly for cancer research. The structural elements of these compounds, including the carboxyl and hydroxyl groups, play crucial roles in their interaction with biological targets, influencing their cytotoxic effects.
Pharmacological Significance : The thiazolidine core, a feature shared by this compound, is a prominent scaffold in medicinal chemistry due to its presence in various bioactive compounds. Thiazolidines and their derivatives have been explored for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These compounds serve as valuable leads for the development of new therapeutic agents (Sahiba et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-12(2)9(11(15)16)13-10(17-12)7-5-3-4-6-8(7)14/h3-6,9-10,13-14H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLVWWHWYVOSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CC=CC=C2O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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